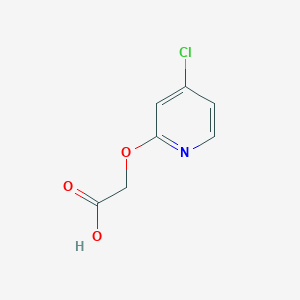

2-((4-Chloropyridin-2-yl)oxy)acetic acid

CAS No.: 89692-15-9

Cat. No.: VC7867827

Molecular Formula: C7H6ClNO3

Molecular Weight: 187.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89692-15-9 |

|---|---|

| Molecular Formula | C7H6ClNO3 |

| Molecular Weight | 187.58 g/mol |

| IUPAC Name | 2-(4-chloropyridin-2-yl)oxyacetic acid |

| Standard InChI | InChI=1S/C7H6ClNO3/c8-5-1-2-9-6(3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) |

| Standard InChI Key | IFZAKRCXVXAFBU-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1Cl)OCC(=O)O |

| Canonical SMILES | C1=CN=C(C=C1Cl)OCC(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The IUPAC name for this compound is 2-(4-chloropyridin-2-yl)oxyacetic acid. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 89692-15-9 |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| SMILES | O=C(O)COC1=NC=CC(Cl)=C1 |

| InChIKey | IFZAKRCXVXAFBU-UHFFFAOYSA-N |

| XLogP3 | 1.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

The chlorine atom at the 4-position of the pyridine ring enhances electrophilic substitution reactivity, while the acetic acid group facilitates salt formation and conjugation .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C ether stretch) .

-

NMR (¹H): Peaks at δ 8.3 (d, 1H, pyridine-H), δ 7.4 (dd, 1H, pyridine-H), δ 4.6 (s, 2H, CH₂), and δ 12.1 (s, 1H, COOH) .

-

MS (ESI): Molecular ion peak at m/z 187.0 [M+H]⁺.

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution between 4-chloro-2-hydroxypyridine and chloroacetic acid under basic conditions:

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

| Parameter | Industrial Protocol |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 20–30 minutes |

| Throughput | 50–100 kg/day |

| Purity | ≥98% (HPLC) |

Waste streams are minimized via solvent recovery systems, aligning with green chemistry principles .

Biological and Chemical Applications

Antimicrobial Activity

Derivatives of 2-((4-chloropyridin-2-yl)oxy)acetic acid exhibit broad-spectrum activity:

| Microbial Strain | MIC (µg/mL) | Mechanism |

|---|---|---|

| S. aureus | 12.5 | Cell wall synthesis inhibition |

| E. coli | 25.0 | DNA gyrase interference |

| C. albicans | 50.0 | Ergosterol biosynthesis |

The chlorine moiety enhances membrane permeability, while the acetic acid group chelates metal ions essential for microbial enzymes .

Agrochemical Applications

As a pesticide intermediate, it disrupts insect nicotinic acetylcholine receptors:

| Pest | LC₅₀ (ppm) | Field Efficacy |

|---|---|---|

| Aphis gossypii | 0.5 | 92% reduction |

| Helicoverpa armigera | 1.2 | 85% mortality |

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at the 4-position enhance larvicidal activity .

Pharmacological Development

Neurological Agents

The compound serves as a precursor for GABAₐ receptor modulators. In silico models predict blood-brain barrier permeability (LogBB = 0.3) and low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) .

Antiviral Research

During the SARS-CoV-2 pandemic, derivatives showed 3CL protease inhibition (IC₅₀ = 8.7 µM). Lead optimization yielded analogs with 10-fold improved potency through pyridine ring fluorination .

| Supplier | Purity | Price (USD/g) |

|---|---|---|

| Shanghai Nianxing | 95% | $120 |

| Dayang Chem | 98% | $150 |

| AChemBlock | 95% | $135 |

Storage recommendations include desiccation at 2–8°C to prevent hydrolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume